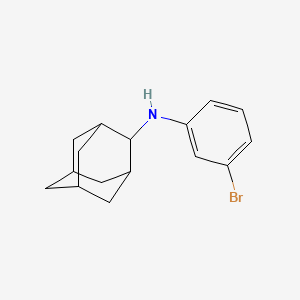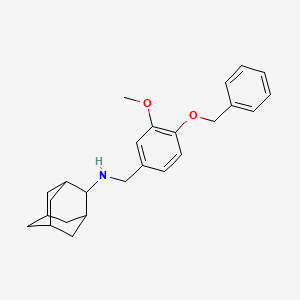![molecular formula C30H32ClN3O5 B12491900 Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491900.png)
Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoylpiperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of the benzoylpiperazine core and subsequent functionalization. Common synthetic routes may include:
Formation of Benzoylpiperazine Core: This step involves the reaction of piperazine with benzoyl chloride under basic conditions.
Functionalization: The benzoylpiperazine core is then reacted with ethyl 3-amino-4-hydroxybenzoate and 4-chloro-3,5-dimethylphenoxyacetyl chloride to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)ACETAMIDO]BENZOATE
- ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the 4-chloro-3,5-dimethylphenoxy group, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be reflected in its specific binding affinity to molecular targets or its pharmacokinetic profile.
Propiedades
Fórmula molecular |
C30H32ClN3O5 |
|---|---|
Peso molecular |
550.0 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C30H32ClN3O5/c1-4-38-30(37)23-10-11-26(33-12-14-34(15-13-33)29(36)22-8-6-5-7-9-22)25(18-23)32-27(35)19-39-24-16-20(2)28(31)21(3)17-24/h5-11,16-18H,4,12-15,19H2,1-3H3,(H,32,35) |
Clave InChI |
LPVCVUVKGKIZCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12491817.png)
![1-Cycloheptyl-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B12491824.png)

![4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12491837.png)
![5-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-N-methylfuran-2-sulfonamide](/img/structure/B12491839.png)

![2-[4-(2,3-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12491856.png)
![7-(4-chlorophenyl)-5,8-dimethyl-10-(4-methylphenyl)-5,7,10,11-tetrahydro-6H-benzo[h]pyrazolo[3,4-b][1,6]naphthyridin-6-one](/img/structure/B12491857.png)

![1-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea](/img/structure/B12491859.png)
![2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B12491865.png)
![2-(4-Chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-thiazolidin-4-one](/img/structure/B12491875.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491883.png)

